1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one
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Overview
Description
1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a naphthyridine core, a piperazine ring, and a triazole moiety
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have shown promising anticancer activities . They have been reported to bind to the active site of enzymes, such as aromatase , which plays a crucial role in the biosynthesis of estrogens, a group of hormones that can promote the growth of certain types of cancer cells.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to the disruption of biochemical processes essential for the survival and proliferation of cancer cells .
Biochemical Pathways
For instance, by inhibiting aromatase, it could disrupt the synthesis of estrogens, thereby potentially slowing down the growth of estrogen-dependent cancer cells .
Pharmacokinetics
It is known that the presence of the triazole ring in heterocyclic compounds can improve pharmacokinetic properties . The triazole ring is capable of forming hydrogen bonds with different targets, which can enhance the bioavailability of the compound .
Result of Action
Given its potential anticancer activity, it can be inferred that it may induce cell cycle arrest or apoptosis (programmed cell death) in cancer cells . This could result in the reduction of tumor size and potentially slow down the progression of the disease.
Preparation Methods
The synthesis of 1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the naphthyridine core, followed by the introduction of the piperazine ring and the triazole moiety. Key steps in the synthesis may include:
Cyclization reactions: to form the naphthyridine core.
Nucleophilic substitution: to introduce the piperazine ring.
Click chemistry: to attach the triazole moiety.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers may study the interactions of this compound with biological molecules to understand its mechanism of action and potential as a drug candidate.
Comparison with Similar Compounds
1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one can be compared to other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Other naphthyridine derivatives: These compounds share the naphthyridine core but may have different substituents or additional rings.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique properties and applications.
Properties
IUPAC Name |
1-ethyl-7-methyl-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9O2/c1-3-28-12-17(20(32)16-5-4-15(2)25-21(16)28)22(33)30-10-8-29(9-11-30)18-6-7-19(27-26-18)31-14-23-13-24-31/h4-7,12-14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPENTAYFORZALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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